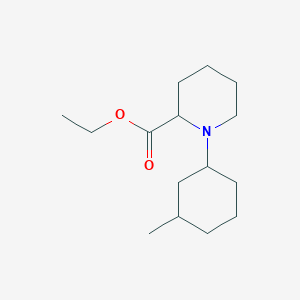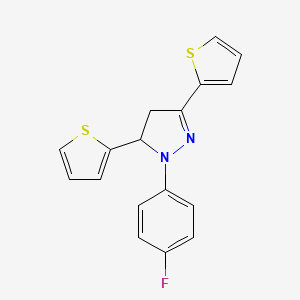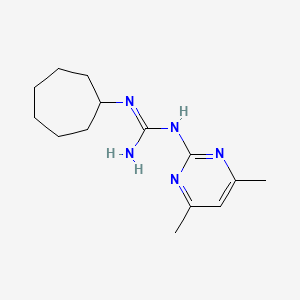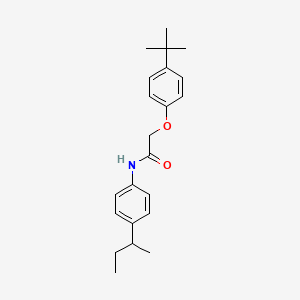
N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide, also known as BCOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has been shown to have anti-inflammatory and anticancer properties. It has also been studied for its potential use as a drug delivery system. In agriculture, N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has been investigated for its potential use as a pesticide. In material science, N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has been studied for its potential use in the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide can induce apoptosis in cancer cells and inhibit the growth of certain cancer cell lines. N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has been studied for its potential use as a drug delivery system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide is that it is relatively easy to synthesize and purify. It also has a wide range of potential applications in various fields. However, one limitation of N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for research on N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide. One area of research is to further investigate its mechanism of action and optimize its use in medicine and agriculture. Another area of research is to explore its potential use in material science and nanotechnology. Additionally, more studies are needed to evaluate the safety and toxicity of N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide in vivo.
Méthodes De Synthèse
N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with benzylamine to form N-benzyl-4-chlorobenzylamine. This intermediate compound is then reacted with 2-hydroxy-4-oxo-2-butenamide to produce N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide.
Propriétés
IUPAC Name |
(Z)-N-benzyl-4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-8-6-13(7-9-14)15(20)10-16(21)17(22)19-11-12-4-2-1-3-5-12/h1-10,20H,11H2,(H,19,22)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMALURGKRATDC-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)C=C(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)/C=C(/C2=CC=C(C=C2)Cl)\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-N-benzyl-4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(4-cyanobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5059997.png)
![4-benzyl-8-tert-butyl-1-mercapto-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5059999.png)

![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzaldehyde](/img/structure/B5060015.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-hydroxyphenyl)acrylamide](/img/structure/B5060025.png)


![ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5060059.png)
![1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone](/img/structure/B5060067.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)


![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline](/img/structure/B5060109.png)